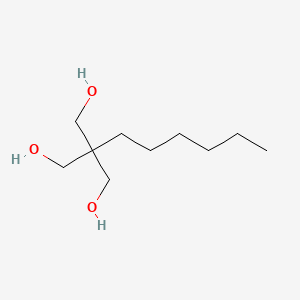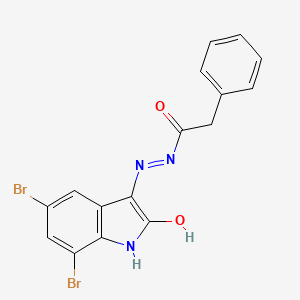
2-Hexyl-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C10H22O3. It is also known by other names such as 2,2-Bis(hydroxymethyl)-1-octanol and 2-Hydroxymethyl-2-hexyl-1,3-propanediol . This compound is characterized by its two hydroxyl groups attached to a propane backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Hexyl-2-(hydroxymethyl)propane-1,3-diol can be achieved through several methods. One common synthetic route involves the reaction of hexanal with formaldehyde in the presence of a base catalyst to form the intermediate 2-Hexyl-2-(hydroxymethyl)propanal. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-Hexyl-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions due to the presence of its hydroxyl groups. Some of the common reactions include:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Hexyl-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and resins.
Biology: The compound can be used in the preparation of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is employed in the production of high-gloss coatings, alkyd resins, and ion exchange resins.
Mechanism of Action
The mechanism of action of 2-Hexyl-2-(hydroxymethyl)propane-1,3-diol is primarily based on its ability to undergo various chemical reactions due to its hydroxyl groups. These reactions enable the compound to interact with different molecular targets and pathways. For example, in polymer chemistry, it acts as a crosslinking agent, providing chemical and mechanical resistance to the final product .
Comparison with Similar Compounds
2-Hexyl-2-(hydroxymethyl)propane-1,3-diol can be compared with other similar compounds such as:
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: This compound has a similar structure but with an ethyl group instead of a hexyl group.
1,1,1-Tris(hydroxymethyl)propane: This compound has three hydroxyl groups attached to a propane backbone, making it highly reactive and useful in the production of various polymers and resins.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in different fields.
Properties
CAS No. |
4780-31-8 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-hexyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-6-10(7-11,8-12)9-13/h11-13H,2-9H2,1H3 |
InChI Key |
QERPRBXFYXTKDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B15043517.png)
![3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15043531.png)
![4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B15043534.png)
![(4-Chloro-phenyl)-[4-morpholin-4-yl-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-amine](/img/structure/B15043542.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15043550.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043562.png)


![(2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B15043577.png)
![7-chloro-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15043580.png)

![(4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043591.png)
![ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15043609.png)
![N'-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15043616.png)
